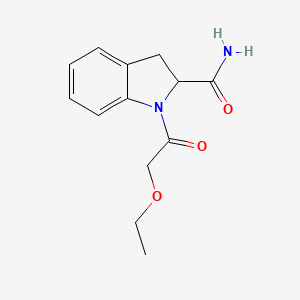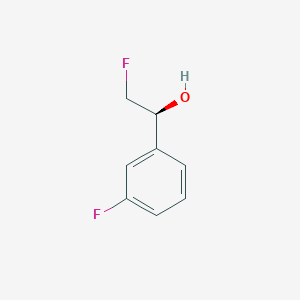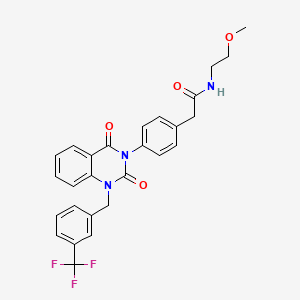
1-(2-乙氧基乙酰基)吲哚啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyacetyl)indoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
科学研究应用
1-(2-Ethoxyacetyl)indoline-2-carboxamide has several scientific research applications, including:
作用机制
Target of Action
The primary target of 1-(2-Ethoxyacetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3), which is a key component in the growth of Mycobacterium tuberculosis . This compound has also shown promising antiproliferative activity, suggesting potential targets within cancer cells .
Mode of Action
1-(2-Ethoxyacetyl)indoline-2-carboxamide interacts with its targets, such as MmpL3, leading to inhibition of their function . In the case of cancer cells, it appears to inhibit key proteins involved in cell proliferation . .
Biochemical Pathways
The biochemical pathways affected by 1-(2-Ethoxyacetyl)indoline-2-carboxamide are likely related to the growth and proliferation of Mycobacterium tuberculosis and cancer cells . By inhibiting MmpL3, it disrupts the normal functioning of the bacteria. In cancer cells, it may affect pathways related to cell growth and division .
Result of Action
The molecular and cellular effects of 1-(2-Ethoxyacetyl)indoline-2-carboxamide’s action include the inhibition of Mycobacterium tuberculosis growth and the reduction of cancer cell proliferation . These effects are likely due to its interaction with key proteins in these cells.
生化分析
Biochemical Properties
1-(2-Ethoxyacetyl)indoline-2-carboxamide, like other indole derivatives, interacts with a variety of enzymes and proteins, often inhibiting their activity . The presence of the carboxamide moiety in indole derivatives facilitates these interactions through hydrogen bonds .
Cellular Effects
Indole derivatives, including 1-(2-Ethoxyacetyl)indoline-2-carboxamide, have shown potent antiproliferative activity . They have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Ethoxyacetyl)indoline-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some indole-2-carboxamides have been identified as inhibitors of the mycobacterial membrane protein large 3 transporter (MmpL3) .
Metabolic Pathways
Indole derivatives are generally involved in a wide range of metabolic pathways .
准备方法
The synthesis of 1-(2-Ethoxyacetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with ethoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1-(2-Ethoxyacetyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-(2-Ethoxyacetyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
Indole-2-carboxamide: Known for its enzyme inhibitory properties and potential therapeutic applications.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.
The uniqueness of 1-(2-Ethoxyacetyl)indoline-2-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
属性
IUPAC Name |
1-(2-ethoxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(14)17/h3-6,11H,2,7-8H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBLERNMJSDLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1C(CC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2570859.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2570860.png)

![6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2570865.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570869.png)
![3-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2570870.png)
![2-[6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid](/img/structure/B2570874.png)

![quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2570878.png)
![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570879.png)
![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride](/img/structure/B2570880.png)
